
2-amino-N-(3-chlorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N-(3-chlorophenyl)acetamide is an organic compound with the molecular formula C8H10ClN2O It is a derivative of acetamide, where the amine group is substituted with a 3-chlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(3-chlorophenyl)acetamide typically involves the reaction of 3-chloroaniline with chloroacetyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product.
Reaction Scheme:
- 3-chloroaniline + chloroacetyl chloride → intermediate
- Intermediate + H2O → this compound
Reaction Conditions:
- Temperature: 0-5°C for the initial reaction
- Solvent: Dichloromethane or another suitable organic solvent
- Base: Sodium hydroxide or potassium carbonate
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and improves safety.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-N-(3-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form a nitro group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in the presence of a suitable solvent.
Major Products Formed
Oxidation: 2-nitro-N-(3-chlorophenyl)acetamide
Reduction: 2-amino-N-(3-chlorophenyl)ethanol
Substitution: 2-amino-N-(3-methoxyphenyl)acetamide
Aplicaciones Científicas De Investigación
2-amino-N-(3-chlorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 2-amino-N-(3-chlorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparación Con Compuestos Similares
Similar Compounds
- 2-amino-N-(4-chlorophenyl)acetamide
- 2-amino-N-(2-chlorophenyl)acetamide
- 2-amino-N-(3-bromophenyl)acetamide
Comparison
2-amino-N-(3-chlorophenyl)acetamide is unique due to the position of the chlorine atom on the phenyl ring. This positional isomerism can significantly affect the compound’s reactivity and biological activity. For instance, the 3-chloro derivative may exhibit different pharmacokinetic properties compared to the 2-chloro or 4-chloro derivatives, making it more suitable for specific applications.
Propiedades
Fórmula molecular |
C8H9ClN2O |
|---|---|
Peso molecular |
184.62 g/mol |
Nombre IUPAC |
2-amino-N-(3-chlorophenyl)acetamide |
InChI |
InChI=1S/C8H9ClN2O/c9-6-2-1-3-7(4-6)11-8(12)5-10/h1-4H,5,10H2,(H,11,12) |
Clave InChI |
RMAVZDYKICXJHO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)NC(=O)CN |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
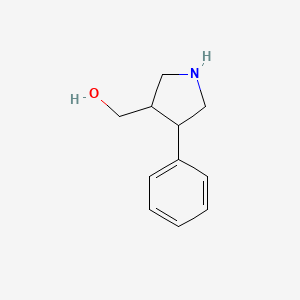


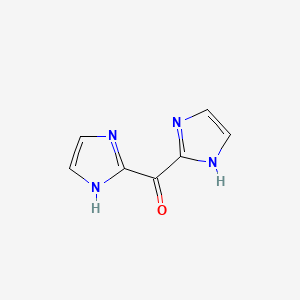

![8-bromo-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B8803499.png)

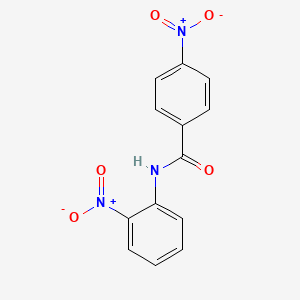
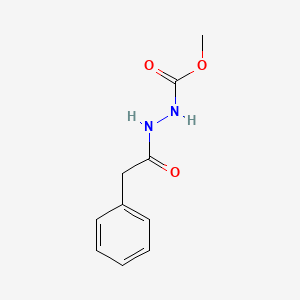
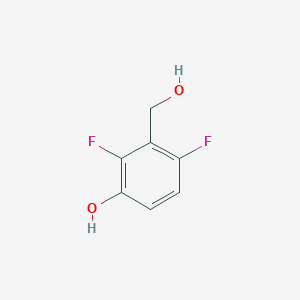
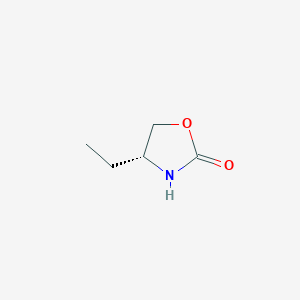
![1-[3-(Acetylsulfanyl)-2-methylpropanoyl]prolylphenylalanine](/img/structure/B8803534.png)


